1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), a related compound, has been studied extensively. The most classical method of synthesis was demonstrated by Skraup et al., where a mixture of nitroethane, aniline, and glycerol in the presence of concentrated sulfuric acid was used .Molecular Structure Analysis
The molecular structure of 2,2,4-Trimethyl-1,2-dihydroquinoline, a related compound, has been well-studied. Its molecular formula is C12H15N and it has a molecular weight of 173.25 g/mol .Chemical Reactions Analysis
The acid-catalyzed dimerization of 2,2,4-trimethyl-1,2-dihydroquinoline (“acetone anil”) is shown to occur between the 4,6′-positions of the two dihydroquinoline ring systems .Scientific Research Applications
- TMQ has significant pharmacological importance . It is found in a wide variety of natural products and displays an extensive array of antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties . These compounds also have great practical importance as lipid peroxidation inhibitors, and progesterone agonists and antagonists .
- The synthesis of TMQ is often cumbersome due to harmful solvents, drastic reaction conditions, and high recovery cost of homogeneous catalysts . Heterogeneous catalytic condensation of aniline with acetone was employed here to synthesize TMQ .
- The reaction conditions were optimized, and a plausible reaction mechanistic pathway was derived from FT-IR and GC–MS data .
- Besides pharmacological applications, TMQ is additionally considered as a very important and effective industrial antioxidant in rubber technologies . It is also employed in preserving animal nutriments and vegetable oils .
- The laboratory synthesis of TMQ has attracted significant attention to organic chemists . The most classical method of synthesis was demonstrated by Skraup et al., where a mixture of nitroethane, aniline, and glycerol in the presence of concentrated sulphuric acid .
Pharmacological Applications
Industrial Applications
- Quinoline derivatives, such as TMQ, have the potential to function as powerful antioxidants against oxidative damage . This could be significantly helpful in neuroprotection against Parkinsonism .
- Release of this substance is likely to occur from indoor use in long-life materials with low release rate (e.g., flooring, furniture, toys, construction materials, curtains, footwear, leather products, paper and cardboard products, electronic equipment) . It’s also likely to occur from outdoor use in long-life materials with low release rate (e.g., metal, wooden and plastic construction and building materials) and outdoor use in long-life materials with high release rate (e.g., tyres, treated wooden products, treated textile and fabric, brake pads in trucks or cars, sanding of buildings (bridges, facades) or vehicles (ships)) .
Neuroprotective Applications
Environmental Release
- TMQ and its derivatives are used in the synthesis of various chemical compounds . For example, Zn2+, Sn2+, and Cu2+ exchanged tungstophosphoric acid (TPA) supported on γ-Al2O3 was synthesized by a microwave-assisted hydrothermal method . The synthesized catalysts were thoroughly characterized and were screened for condensation reaction .
Chemical Synthesis
Material Preservation
properties
IUPAC Name |
1-ethyl-2,2,4-trimethylquinoline-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-5-16-13-7-6-11(14(17)18)8-12(13)10(2)9-15(16,3)4/h6-9H,5H2,1-4H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYISHSJRLSFSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)O)C(=CC1(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.